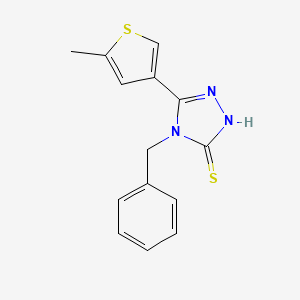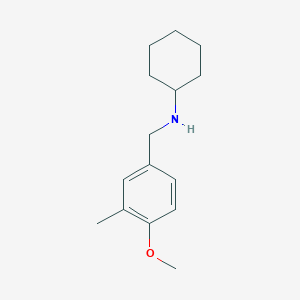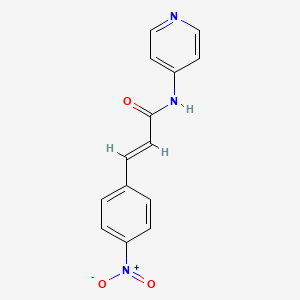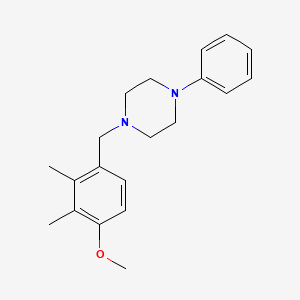![molecular formula C18H16F2N2O2 B5786405 [4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B5786405.png)
[4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone: is a synthetic organic compound that features a piperazine ring substituted with fluorobenzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorobenzoyl Groups: The fluorobenzoyl groups are introduced via acylation reactions. This involves reacting the piperazine ring with 2-fluorobenzoyl chloride and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring proper handling of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the carbonyl groups in the fluorobenzoyl moieties.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.
Substitution: Substituted aromatic rings with various functional groups.
Aplicaciones Científicas De Investigación
[4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzoyl groups may enhance binding affinity and selectivity, influencing the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
[4-(2-Chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine.
[4-(2-Methylbenzoyl)piperazin-1-yl]-(4-methylphenyl)methanone: Similar structure but with methyl groups instead of fluorine.
Uniqueness
- The presence of fluorine atoms in [4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone can significantly alter its electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
Propiedades
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18(24)15-3-1-2-4-16(15)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRIJCAJVWBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)

![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)


![N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B5786354.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B5786368.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)


![2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)
![4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
